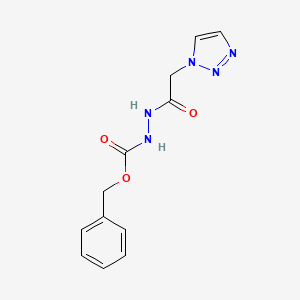
N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier MFCD31543841 is known as N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. This compound is a derivative of hydrazide and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Hydrazide Formation: The hydrazide moiety is introduced by reacting the triazole derivative with hydrazine or its derivatives under controlled conditions.
Cbz Protection: The final step involves the protection of the hydrazide with a carbobenzyloxy (Cbz) group to yield the desired compound.
Industrial Production Methods
Industrial production of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring and hydrazide moiety can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: shares similarities with other triazole-containing compounds such as 1,2,3-triazole derivatives and hydrazide derivatives.
1,2,3-Triazole Derivatives: These compounds also feature the triazole ring and exhibit similar chemical properties and reactivity.
Hydrazide Derivatives: Compounds containing the hydrazide moiety share similar reactivity and applications in various fields.
Uniqueness
The uniqueness of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide lies in its combined structural features of the triazole ring and hydrazide moiety, along with the protective Cbz group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in research and industrial applications.
特性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |
InChI |
InChI=1S/C12H13N5O3/c18-11(8-17-7-6-13-16-17)14-15-12(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,15,19) |
InChIキー |
MJMKBBHPFJOPMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


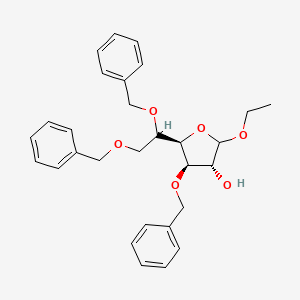

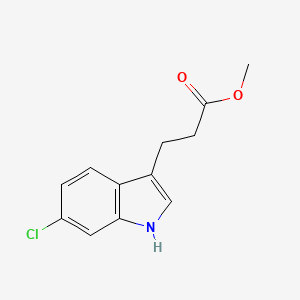
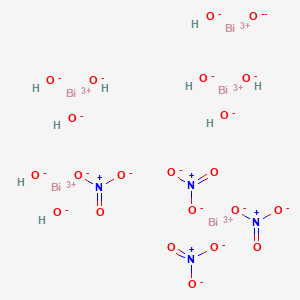
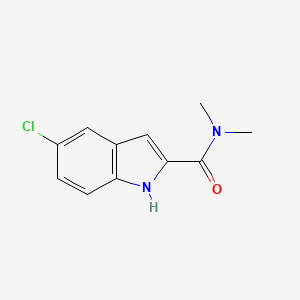
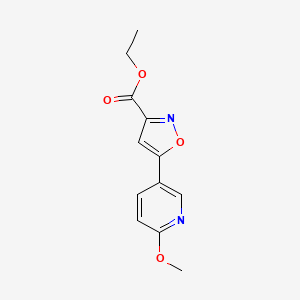
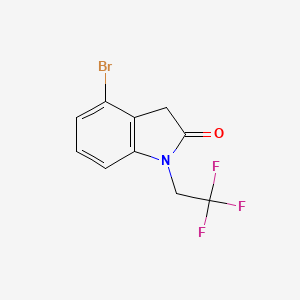
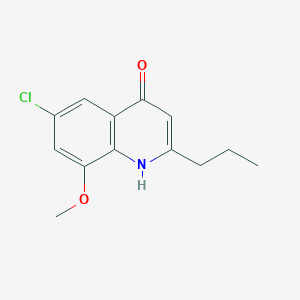
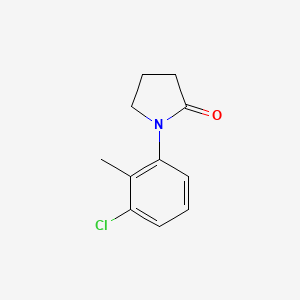

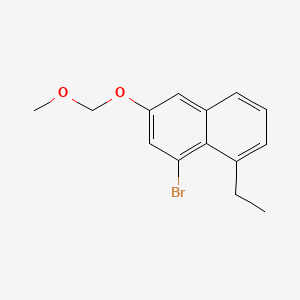
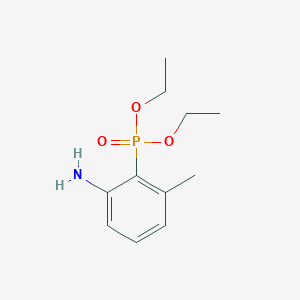
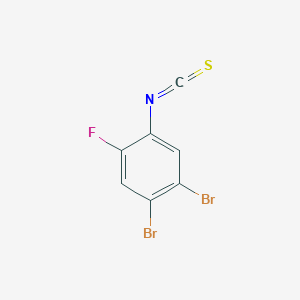
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
